4-Methoxy-3-methylbenzofuran is a chemical compound belonging to the benzofuran class, which is characterized by a fused benzene and furan ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug design. The molecular formula of 4-Methoxy-3-methylbenzofuran is , and it is classified as an aromatic ether due to the presence of the methoxy group.
4-Methoxy-3-methylbenzofuran can be synthesized through various organic reactions involving starting materials such as salicylic aldehyde or hydroxyacetophenone. Its classification falls under organic compounds with applications in pharmacology, particularly in the development of inhibitors for certain kinases involved in cancer progression.
The synthesis of 4-Methoxy-3-methylbenzofuran typically involves several steps, including alkylation and cyclization. One common method starts from salicylic aldehyde or hydroxyacetophenone, which undergoes alkylation followed by cyclization to form the benzofuran structure.
The molecular structure of 4-Methoxy-3-methylbenzofuran features:
The compound's structural formula can be represented as follows:
4-Methoxy-3-methylbenzofuran can participate in various chemical reactions, including:
These reactions are crucial for developing new compounds with enhanced biological activities or different pharmacological profiles.
The mechanism of action for compounds derived from 4-Methoxy-3-methylbenzofuran often involves inhibition of specific kinases, such as Mitogen-Activated Protein Kinase Interacting Kinases (MNKs). These kinases play significant roles in regulating protein synthesis and cellular proliferation.
Relevant analytical techniques such as Infrared Spectroscopy (IR) and High-Performance Liquid Chromatography (HPLC) are often employed to characterize these properties accurately.
4-Methoxy-3-methylbenzofuran derivatives have been investigated for their potential applications in:
Research continues to explore the full therapeutic potential of this compound class, highlighting its significance in medicinal chemistry and drug discovery efforts.
Fragment-based drug design (FBDD) leverages low-molecular-weight compounds (100–300 Da) to efficiently explore chemical space and optimize binding interactions. For 4-methoxy-3-methylbenzofuran derivatives, this approach begins with weakly binding fragments that target key enzymatic pockets. For instance, the benzofuran fragment FY0413 (6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide) exhibits moderate inhibitory activity against Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), with an IC50 of 0.749 μM for Mnk2. Its ligand efficiency (LE) of 0.53 makes it a viable starting point for optimization [1].
Fragment libraries are constructed following the "Rule of Three" (molecular weight ≤300, cLogP ≤3, hydrogen bond donors/acceptors ≤3) to ensure drug-likeness [7]. Screening techniques include:
Table 1: Fragment Optimization of Benzofuran Derivatives
Compound | Modification Strategy | Mnk2 IC50 (μM) | Cell Anti-Proliferative Activity (IC50, μM) |
---|---|---|---|
FY0413 | Parent fragment | 0.749 | HCT-116: 26.05 |
5i | C-2 substitution | 1.16 | THP-1: 18.92 |
8k | Fragment linking | 0.27 | HCT-116: 8.64 |
Regioselective modification of benzofurans is critical for enhancing potency and selectivity. The C-2 position of 4-methoxy-3-methylbenzofuran is electron-deficient, enabling nucleophilic substitutions, while C-7 carboxylate derivatives allow amide coupling or ester hydrolysis.
Electrochemical Annulation enables dearomative functionalization at C-2/C-3 using undivided electrolytic cells. For example, 3-methyl-N-acetyl indole derivatives undergo regioselective annulation with ethylene glycol, yielding fused dihydrobenzofurans at >75% yield. This method tolerates diverse bis-nucleophiles (diols, diamines) without chemical oxidants [3].
Carboxamide Functionalization at C-7 is achieved via carbonyldiimidazole-mediated coupling. Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate serves as a precursor; ester hydrolysis followed by carboxamide formation delivers Mnk-binding pharmacophores. Substituents at C-2 (e.g., ethyl carboxylate) enhance potency by occupying hydrophobic regions in the ATP-binding site [1] .
Halogenation Strategies: Electrophilic bromination at C-5/C-6 occurs ortho to the electron-donating methoxy group. Brominated intermediates enable Suzuki couplings or nucleophilic substitutions to install aryl, alkyl, or heterocyclic moieties .
Table 2: Regioselective Reactions of 4-Methoxy-3-methylbenzofuran
Position | Reaction Type | Reagents/Conditions | Application Example |
---|---|---|---|
C-2 | Nucleophilic substitution | Ethyl bromoacetate/K2CO3 | Introduction of ethyl carboxylate for fragment growth |
C-7 | Ester hydrolysis | NaOH/MeOH-H2O, then carbonyldiimidazole | Carboxamide formation for kinase inhibition |
C-5/C-6 | Electrophilic bromination | Br2/AcOH | Synthesis of biaryl hybrids via Suzuki coupling |
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently conjugates benzofurans with heterocycles or biologics via 1,2,3-triazole linkages. This "click" reaction proceeds regioselectively under mild conditions, ideal for sensitive benzofuran systems.
Heterocyclic Hybridization: 4-Azido-benzofurans react with alkynes like 3-ethynylpyridine to yield 1,4-disubstituted triazoles. These hybrids exhibit dual-targeting capabilities; e.g., pyridine-benzofuran conjugates inhibit nicotinamide phosphoribosyltransferase (IC50 = 3.8 nM) [8]. Strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctynes avoids cytotoxic copper, enabling bioconjugation under physiological conditions [10].
Oligonucleotide Labeling: Alkyne-modified benzofurans conjugate with azido-DNA strands via CuAAC for probes or aptamers. A splint DNA template aligns reactants, achieving efficient ligation for PCR-amplifiable constructs. Triazole linkages minimally disrupt duplex stability (ΔTm ≤2°C vs. phosphodiesters) [10].
Macrocyclic Systems: Intramolecular CuAAC cyclizes linear precursors into benzofuran-fused macrocycles. E.g., 1,2-phenylenedimethanol derivatives form eight-membered triazole-linked rings (50% yield), expanding 3D diversity [3].
Solid-phase synthesis enables rapid generation of benzofuran libraries by anchoring intermediates to resins for sequential modifications. This approach minimizes purification and scales derivatization.
Resin Selection and Functionalization: Wang or Rink amide resins anchor carboxylate-containing benzofurans (e.g., 4-methoxy-3-methylbenzofuran-6-carboxylic acid) via ester or amide linkages. Photolabile linkers allow UV-triggered cleavage post-synthesis [9].
On-Resin Diversification: Key reactions include:
Library Design Principles: Libraries prioritize diversity at C-2/C-7:
Table 3: Solid-Phase Synthesis Workflow for Benzofuran Libraries
Step | Reaction | Conditions | Diversity Introduced |
---|---|---|---|
1 | Resin loading | DIC/DMAP, DCM, 24h | Carboxylate anchoring point |
2 | C-2 Azidation | NaN3, DMF, 80°C, 12h | Alkyl azides for CuAAC |
3 | C-7 Amidation | HATU, DIPEA, R-NH2, DMF | 50+ amine variants |
4 | Suzuki coupling (C-5/C-6) | Arylboronic acid, Pd(PPh3)4, K2CO3 | Biaryl motifs |
5 | Cleavage | TFA/H2O (95:5) or UV light | Library elution for screening |
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 3233-90-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8